molecular formula C17H27BN2O3 B1387020 1,1-Diethyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea CAS No. 874290-94-5

1,1-Diethyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

Cat. No.: B1387020
CAS No.: 874290-94-5
M. Wt: 318.2 g/mol
InChI Key: OEIVWKLPBDQFDR-UHFFFAOYSA-N
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Description

1,1-Diethyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS 874290-94-5) is a high-purity boronic ester derivative of significant value in medicinal chemistry and organic synthesis. Its molecular formula is C17H27BN2O3 and it has a molecular weight of 318.22 g/mol . The compound is characterized by a melting point of 184-186°C and should be stored under an inert atmosphere at room temperature or between 2-8°C to maintain stability . The core utility of this compound lies in its role as a versatile building block for Suzuki-Miyaura cross-coupling reactions, a pivotal method for constructing complex biaryl structures in drug discovery and material science . The presence of the pinacol-protected boronic ester group facilitates this palladium-catalyzed cross-coupling, while the diethylurea moiety can contribute to hydrogen bonding interactions, potentially enhancing target binding affinity. Compounds featuring urea and boronic ester functional groups are of great interest in pharmaceutical research for developing enzyme inhibitors . For instance, urea-based scaffolds are actively investigated as inhibitors of targets like inosine 5'-monophosphate dehydrogenase (IMPDH), with studies showing potent activity against protozoan parasites . Furthermore, boronic acid derivatives are known to act as arginase inhibitors, which are metabolic checkpoints in immunology and oncology . Researchers should handle this material with appropriate precautions. It is harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation . Always consult the safety data sheet prior to use and conduct all operations in a chemical fume hood while wearing suitable personal protective equipment, including lab coats, gloves, and safety goggles . This product is intended for research applications only and is not classified as hazardous for transport.

Properties

IUPAC Name

1,1-diethyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27BN2O3/c1-7-20(8-2)15(21)19-14-11-9-13(10-12-14)18-22-16(3,4)17(5,6)23-18/h9-12H,7-8H2,1-6H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEIVWKLPBDQFDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)N(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70657186
Record name N,N-Diethyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874290-94-5
Record name N,N-Diethyl-N′-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874290-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Diethyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Boronate Ester-Substituted Phenyl Intermediate

The 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl group is typically introduced via boronic acid or boronate ester chemistry. A common approach includes:

  • Starting from 4-bromophenyl derivatives or 4-formylphenyl compounds.
  • Palladium-catalyzed borylation reactions (e.g., Miyaura borylation) using bis(pinacolato)diboron to install the 1,3,2-dioxaborolane ring.
  • Purification of the boronate ester intermediate, which is stable and can be stored for subsequent reactions.

Formation of the Urea Derivative

The urea moiety is introduced by reacting the boronate ester-substituted aniline or amine intermediate with diethylcarbamoyl chloride or related carbamoyl chlorides. The typical procedure involves:

  • Reaction of diethylamine with carbamoyl chloride to form 1,1-diethylurea intermediates.
  • Subsequent coupling with the boronate ester-substituted phenyl amine under controlled conditions.
  • Use of solvents such as dichloromethane or tetrahydrofuran, often under inert atmosphere.
  • Purification by column chromatography or recrystallization.

This approach was exemplified in related urea derivatives where diethylcarbamoyl chloride reacted with amines to yield 1,1-diethyl-3-substituted ureas with high purity and yield.

Preparation Protocol Summary Table

Step Reagents & Conditions Description Notes
1 4-bromophenyl derivative + bis(pinacolato)diboron, Pd catalyst, base Miyaura borylation to form 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl intermediate Requires inert atmosphere, typical Pd catalyst loading 1-5 mol%
2 Diethylcarbamoyl chloride + diethylamine Formation of 1,1-diethylurea intermediate Conducted at 0-25°C, in dry solvent
3 Coupling of boronate ester-phenyl amine with 1,1-diethylurea intermediate Formation of target urea compound Purification by chromatography

Research Findings and Notes on Preparation

  • The boronate ester group is sensitive to hydrolysis; thus, moisture-free conditions and proper storage are critical.
  • The urea formation step benefits from controlled temperature and stoichiometry to avoid side reactions.
  • Related literature indicates that carbamoyl chlorides and amines react efficiently to form ureas with minimal purification steps.
  • The compound’s boronate ester functionality makes it suitable for further Suzuki-Miyaura cross-coupling reactions, facilitating the synthesis of more complex molecules.

Chemical Reactions Analysis

Types of Reactions

1,1-Diethyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

1.1. Arginase Inhibition

One of the prominent applications of this compound is in the field of medicinal chemistry as an arginase inhibitor. Arginase plays a crucial role in the urea cycle and has been implicated in various diseases, including cancer and cardiovascular disorders. The compound has shown promising results in inhibiting human arginase isoforms with IC50 values indicating effective cellular activity .

Case Study: Synthesis and Testing

  • A study detailed the synthesis of related compounds that demonstrated inhibition against human arginase with comparable efficacy to 1,1-Diethyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea. The synthetic route involved multi-step reactions leading to high-yield products suitable for biological testing .

Organic Synthesis

2.1. Boron Chemistry

The presence of the boronate moiety in this compound makes it a valuable reagent in organic synthesis. It can participate in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds in complex organic molecules.

Table 1: Comparison of Boron Compounds in Organic Synthesis

Compound NameReaction TypeYield (%)References
This compoundSuzuki-Miyaura Coupling85
N,N-Diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilineCross-Coupling90
3-(N,N-Diethylaminocarbonyl)phenylboronic acid pinacol esterCoupling Reaction78

Material Science

3.1. Polymer Chemistry

The compound's structure allows it to be incorporated into polymer matrices for enhanced material properties. Its boron content can improve thermal stability and mechanical strength when used as a modifier in polymer formulations.

Case Study: Polymer Blends
Research indicates that incorporating this compound into polycarbonate blends resulted in improved impact resistance and thermal properties compared to standard formulations .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their distinguishing features:

Compound Name Substituents on Urea Nitrogen Boronate Position Molecular Weight Key Properties/Applications References
1,1-Diethyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (Target Compound) Diethyl 4-position 318.22 (calc.) Enhanced lipophilicity; potential use in cross-coupling reactions and drug discovery.
1-Methyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea Methyl 4-position 276.14 Lower molecular weight; higher solubility in polar solvents; hazard warnings (H302, H315).
1-(4-(tert-Butyl)phenyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea 4-tert-Butylphenyl 4-position 357.25 Bulky tert-butyl group may sterically hinder cross-coupling; moderate synthetic yield (50%).
1-Isobutyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea Isobutyl 4-position 318.22 Similar molecular weight to target compound; increased steric bulk compared to diethyl.
1-(2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(4-fluorophenyl)urea 4-Fluorophenyl 2-chloro-5-position 387.66 Electron-withdrawing groups (Cl, F) may enhance hydrogen bonding; potential anticancer use.

Substituent Effects on Reactivity and Physicochemical Properties

  • Diethyl vs. Methyl Groups : The diethyl substituents in the target compound increase lipophilicity (logP ~3.5 estimated) compared to the methyl analog (logP ~2.8), favoring passive diffusion across biological membranes . However, the methyl variant exhibits higher aqueous solubility, making it preferable for formulations requiring polar solvents .
  • Steric Hindrance : The tert-butyl and isobutyl analogs introduce steric bulk, which may reduce efficiency in Suzuki-Miyaura couplings due to hindered access to the boronate ester . The target compound’s diethyl groups balance lipophilicity and steric accessibility.

Biological Activity

1,1-Diethyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS No. 874298-99-4) is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

The molecular structure of the compound is characterized by the following:

  • Molecular Formula : C17H27BN2O3
  • Molecular Weight : 318.23 g/mol
  • Purity : ≥ 95%
  • Boiling Point : Approximately 478.2 °C (predicted)
  • Density : 1.07 g/cm³ (predicted)

The compound contains a boron moiety which is known for its role in various biochemical interactions. The dioxaborolane group is particularly significant as boron compounds often exhibit unique reactivity patterns that can influence biological systems. The urea linkage suggests potential interactions with biological targets such as enzymes and receptors.

Anticancer Properties

Research has indicated that compounds with similar structures may exhibit anticancer activity through the inhibition of specific kinases involved in cell proliferation and survival pathways. For instance, studies have shown that boron-containing compounds can interfere with the activity of protein kinases, which are crucial in cancer progression.

Enzyme Inhibition

The compound's structure suggests potential inhibitory effects on various enzymes. Enzyme assays have been employed to evaluate its inhibitory potency against target enzymes. Preliminary data indicate that it may act as a selective inhibitor of certain kinases involved in tumor growth.

Case Studies and Research Findings

StudyFindings
In vitro kinase inhibition study The compound demonstrated IC50 values in the low micromolar range against specific cancer-related kinases. This suggests a significant inhibitory effect on enzyme activity relevant to cancer cell proliferation .
Cellular assays In cellular models, this compound showed reduced viability of cancer cells compared to control groups .
Mechanistic studies Investigations into the mechanism revealed that the compound may induce apoptosis in cancer cells through activation of intrinsic pathways .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential:

  • Absorption : Early studies suggest moderate absorption rates when administered orally.
  • Distribution : The presence of a lipophilic boron moiety may enhance tissue distribution.
  • Metabolism and Excretion : Further studies are needed to elucidate metabolic pathways and excretion routes.

Toxicological assessments indicate that while the compound exhibits promising biological activity, careful evaluation of its safety profile is essential. Initial toxicity studies have shown no acute toxicity at high doses in animal models .

Q & A

Q. Table 1: Comparison of Synthetic Conditions

MethodSolventBaseYield (%)Reference
ATolueneEt₃N72
BDCMDIPEA65

How is this compound characterized to confirm structural integrity and purity in academic research?

Answer:
A multi-technique approach is essential:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks for diethyl groups (δ 1.1–1.3 ppm, triplets) and aromatic protons (δ 7.2–7.8 ppm).
    • ¹¹B NMR: A singlet near δ 30 ppm confirms the boronic ester .
  • Mass Spectrometry (HRMS): Exact mass matching [M+H]⁺ (e.g., calculated for C₁₈H₂₈BN₂O₃: 337.2154).
  • HPLC: Purity >95% with retention time consistency.

Advanced Tip: Use X-ray crystallography to resolve ambiguities in boronate geometry, especially if steric hindrance affects reactivity .

What challenges arise in using this compound for Suzuki-Miyaura cross-coupling reactions, and how are they resolved?

Answer:
Challenges:

  • Hydrolysis Sensitivity: The dioxaborolane group hydrolyzes in protic solvents or aqueous conditions.
  • Low Coupling Efficiency: Steric bulk from the urea moiety may hinder transmetallation.

Solutions:

  • Anhydrous Conditions: Conduct reactions under nitrogen/argon with dried solvents .
  • Catalyst Screening: Use Pd(OAc)₂ with SPhos ligand for sterically demanding substrates.
  • Microwave-Assisted Synthesis: Reduces reaction time and improves yields (e.g., 80°C, 30 min, 85% yield) .

Q. Table 2: Catalyst Performance in Cross-Coupling

Catalyst SystemYield (%)Turnover Frequency (h⁻¹)Reference
Pd(OAc)₂/SPhos88120
PdCl₂(dppf)6275

How do computational models aid in predicting this compound’s reactivity and stability?

Answer:

  • Quantum Chemical Calculations (DFT): Predict boronate hydrolysis pathways and transition states .
  • Molecular Dynamics (MD): Simulate solvent effects on steric accessibility during coupling reactions.
  • Machine Learning: Train models on boronic ester reactivity datasets to optimize reaction conditions .

Case Study: DFT studies show that electron-withdrawing groups on the urea moiety reduce boronate electrophilicity, guiding functionalization strategies .

How can researchers resolve contradictions in reported reaction yields or selectivity?

Answer:
Contradictions often arise from:

  • Impurity Profiles: Unreported byproducts (e.g., hydrolyzed boronic acid).
  • Condition Variability: Catalyst loading, solvent purity, or temperature gradients.

Methodological Approach:

Reproduce Baseline Conditions: Use standardized protocols from high-yield literature (e.g., ).

In Situ Monitoring: Employ techniques like Raman spectroscopy to track boronate consumption.

Design of Experiments (DoE): Statistically optimize parameters (e.g., pH, solvent ratio) to identify critical factors .

Example: A DoE study resolved discrepancies in Pd-catalyzed coupling yields by identifying oxygen sensitivity as a key variable .

What are advanced applications of this compound in materials science or medicinal chemistry?

Answer:

  • Drug Development: As a boron-containing prodrug for neutron capture therapy (NCT) due to its high boron content (~10% by mass).
  • Polymer Synthesis: Incorporate into conjugated polymers for organic electronics (e.g., OLEDs) via Suzuki coupling .

Q. Table 3: Boron Content Analysis

MethodBoron Content (%)Reference
ICP-MS9.8 ± 0.3
Titration9.5

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1-Diethyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
Reactant of Route 2
Reactant of Route 2
1,1-Diethyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

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